

Commercial availability and suppliers of Tert-butyl pyridazin-3-ylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl pyridazin-3-ylcarbamate*

Cat. No.: *B143095*

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In-Depth Technical Guide to Tert-butyl pyridazin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tert-butyl pyridazin-3-ylcarbamate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, synthesis, and potential biological significance, with a focus on data relevant to research and development.

Commercial Availability and Suppliers

Tert-butyl pyridazin-3-ylcarbamate (CAS No. 147362-90-1) is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks for organic synthesis.^[1] Its availability facilitates its use in various research and development projects without the immediate need for custom synthesis.

Identified Suppliers Include:

- Aobai Pharmaceutical (Suzhou)
- Alchem Pharmtech
- Shiyan Valley

Pricing and availability can be obtained by inquiring with these and other fine chemical suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of **Tert-butyl pyridazin-3-ylcarbamate** is provided in the table below. This data is essential for its handling, formulation, and use in experimental settings.

Property	Value	Reference
CAS Number	147362-90-1	[1]
Molecular Formula	C ₉ H ₁₃ N ₃ O ₂	[1]
Molecular Weight	195.22 g/mol	[1]
Appearance	Off-white to white solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Purity	Typically >95% (as offered by suppliers)	[1]

Synthesis and Experimental Protocols

The primary synthetic route to **Tert-butyl pyridazin-3-ylcarbamate** involves the protection of the amino group of 3-aminopyridazine with a tert-butoxycarbonyl (Boc) group. While a specific, detailed protocol for this exact transformation is not readily available in published literature, a general procedure for the Boc protection of aminopyridines can be adapted.

General Experimental Protocol for Boc Protection of 3-Aminopyridazine:

This protocol is based on a method described for the synthesis of related N-Boc protected aminopyridines and should be optimized for this specific substrate.

Materials:

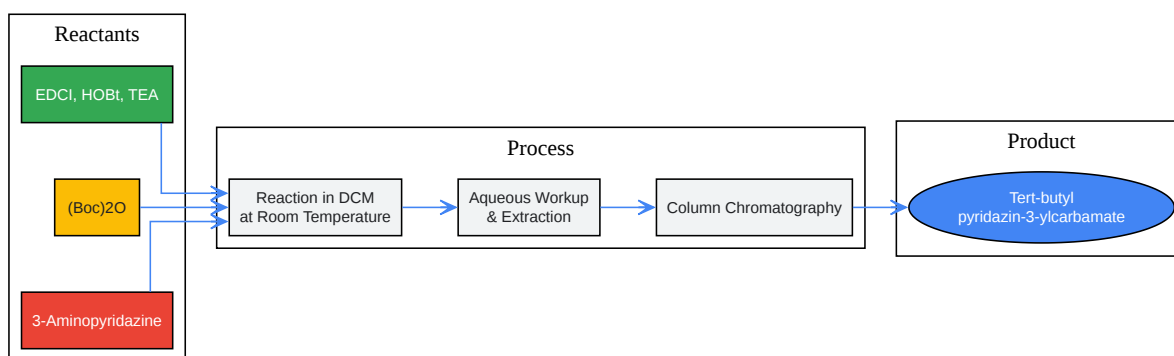
- 3-Aminopyridazine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Water
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve 3-aminopyridazine (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- To the stirred solution, add EDCI (3 equivalents), HOBt (0.1 equivalents), and triethylamine (3 equivalents).
- Add di-tert-butyl dicarbonate ((Boc)₂O) (2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding water.
- Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography to yield pure **Tert-butyl pyridazin-3-ylcarbamate**.

Logical Workflow for Synthesis:



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A schematic overview of the synthesis of **Tert-butyl pyridazin-3-ylcarbamate**.

Spectroscopic Data

At the time of this guide's compilation, specific, publicly available ^1H NMR, ^{13}C NMR, and mass spectrometry data for **Tert-butyl pyridazin-3-ylcarbamate** (CAS 147362-90-1) is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of the compound. The expected spectral characteristics are outlined below based on the chemical structure.

Expected ^1H NMR Spectral Data:

Protons	Multiplicity	Approximate Chemical Shift (δ , ppm)
tert-Butyl (9H)	singlet	1.5
Pyridazine-H (3H)	multiplet	7.0 - 9.0
NH (1H)	broad singlet	8.0 - 10.0

Expected ^{13}C NMR Spectral Data:

Carbon	Approximate Chemical Shift (δ , ppm)
tert-Butyl (CH_3)	~28
tert-Butyl (quaternary C)	~80
Pyridazine carbons	120 - 160
Carbonyl ($\text{C}=\text{O}$)	150 - 155

Expected Mass Spectrometry Data:

- Molecular Ion (M^+): $m/z = 195.10$
- Common Fragments: Loss of the tert-butyl group ($m/z = 139.05$), loss of the Boc group ($m/z = 95.05$).

Potential Applications and Signaling Pathways

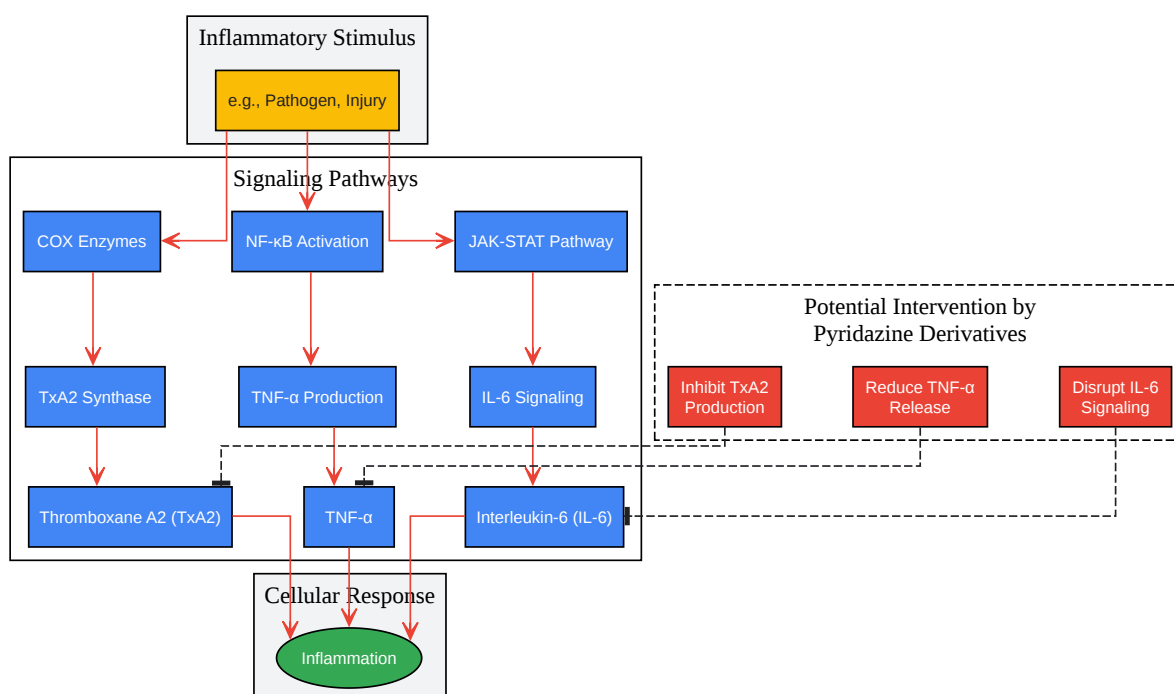
The pyridazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^[2] Pyridazine-containing compounds have been investigated for their roles in various signaling pathways, particularly in the context of inflammation and cancer.

Potential Involvement in Inflammatory Signaling:

Recent studies have highlighted the potential of pyridazine and pyridazinone derivatives to modulate inflammatory pathways.^[3] These compounds may exert their effects by:

- Inhibiting Thromboxane A2 (TxA2) production: TxA2 is a potent mediator of inflammation and platelet aggregation.
- Reducing Tumor Necrosis Factor-alpha (TNF- α) release: TNF- α is a key pro-inflammatory cytokine.
- Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another critical cytokine involved in chronic inflammation.

The diagram below illustrates the potential points of intervention for pyridazine derivatives in these inflammatory signaling cascades.



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